{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol
Brand Name: Vulcanchem
CAS No.: 1249062-32-5
VCID: VC3057589
InChI: InChI=1S/C11H16BrNO2/c12-11-2-1-10(15-11)7-13-5-3-9(8-14)4-6-13/h1-2,9,14H,3-8H2
SMILES: C1CN(CCC1CO)CC2=CC=C(O2)Br
Molecular Formula: C11H16BrNO2
Molecular Weight: 274.15 g/mol

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol

CAS No.: 1249062-32-5

Cat. No.: VC3057589

Molecular Formula: C11H16BrNO2

Molecular Weight: 274.15 g/mol

* For research use only. Not for human or veterinary use.

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol - 1249062-32-5

Specification

CAS No. 1249062-32-5
Molecular Formula C11H16BrNO2
Molecular Weight 274.15 g/mol
IUPAC Name [1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]methanol
Standard InChI InChI=1S/C11H16BrNO2/c12-11-2-1-10(15-11)7-13-5-3-9(8-14)4-6-13/h1-2,9,14H,3-8H2
Standard InChI Key GNXHBKYTYYPOTL-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)CC2=CC=C(O2)Br
Canonical SMILES C1CN(CCC1CO)CC2=CC=C(O2)Br

Introduction

Chemical Properties and Structure

Chemical Identity

Based on its chemical name and structure, the following properties can be determined:

PropertyValueNotes
Molecular FormulaC11H16BrNO2Derived from structural composition
Molecular Weight~274.16 g/molCalculated based on atomic weights
Structural Components5-Bromofuran, piperidine, methanol groupKey structural elements
Hydrogen Bond Acceptors3Oxygen atoms and nitrogen atom
Hydrogen Bond Donors1Hydroxyl group

The compound integrates three distinct structural components: a furan ring with a bromine substituent at the 5-position, a piperidine ring, and a primary alcohol (hydroxymethyl) group at the 4-position of the piperidine.

PropertyEstimated ValueBasis for Estimation
LogP~2.0-2.2Based on the similar compound (1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)methanamine with LogP of 2.2128
TPSA~42-45 ŲComparable to the similar compound with TPSA of 42.4
SolubilityLikely soluble in methanol, ethanol, DCM; moderately soluble in waterBased on functional groups present
Physical StateLikely a crystalline solid or viscous oil at room temperatureBased on molecular weight and functional groups

Analytical Characterization

Predicted Spectroscopic Properties

Based on the structural features of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol, the following spectroscopic characteristics would be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Expected Signals:

  • Furan ring protons: two signals in the aromatic region (6.0-7.0 ppm)

  • Methylene bridge protons: singlet around 3.6-3.8 ppm

  • Piperidine ring protons: complex multiplets between 1.2-3.2 ppm

  • Hydroxymethyl protons: doublet around 3.4-3.6 ppm

  • Hydroxyl proton: broad singlet (position dependent on concentration, temperature, and solvent)

¹³C NMR Expected Signals:

  • Furan carbon signals: 110-150 ppm

  • Methylene bridge carbon: approximately 55-60 ppm

  • Piperidine ring carbons: 25-55 ppm

  • Hydroxymethyl carbon: approximately 65-70 ppm

Infrared (IR) Spectroscopy

Key expected bands:

  • O-H stretching: broad band around 3300-3500 cm⁻¹

  • C-O stretching: 1050-1150 cm⁻¹

  • C-H stretching (aliphatic): 2850-3000 cm⁻¹

  • C-H stretching (furan): 3100-3150 cm⁻¹

  • Furan ring vibrations: 1500-1600 cm⁻¹

  • C-Br stretching: 550-650 cm⁻¹

Mass Spectrometry

  • Expected molecular ion peak at m/z 274 (corresponding to the molecular formula C11H16BrNO2)

  • Characteristic fragmentation patterns likely including:

    • Loss of the hydroxymethyl group (M-31)

    • Cleavage at the methylene bridge

    • Characteristic bromine isotope pattern (M and M+2 peaks with approximately 1:1 ratio)

Comparative Analysis with Related Compounds

The structural similarities and differences between {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol and related compounds provide insight into structure-activity relationships and potential applications:

CompoundKey Structural DifferencePotential Functional Implications
(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)methanamine Amine (-NH₂) instead of hydroxyl (-OH)Different hydrogen bonding pattern; potentially more basic; different metabolic profile
2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol Extra methylene (-CH₂-) spacerIncreased flexibility and distance between functional groups; potentially different receptor binding profile

Future Research Directions

Based on the analysis of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol and related compounds, several promising research avenues emerge:

Recommended Experimental Studies

  • Complete Physical and Chemical Characterization:

    • Determination of precise melting/boiling points

    • Solubility profiles in various solvents

    • Stability studies under different conditions

    • Comprehensive spectroscopic analysis

  • Synthetic Methodology Development:

    • Optimization of synthetic routes for higher yields

    • Exploration of green chemistry approaches

    • Development of stereoselective synthesis if applicable

  • Biological Activity Assessment:

    • Receptor binding assays, particularly for serotonin receptors

    • Functional assays to determine agonist/antagonist activity

    • Cell-based assays to evaluate biological effects

    • Structure-activity relationship studies through systematic modification

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